molecular formula C10H21N3O B2815913 (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide CAS No. 1308650-60-3

(1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide

Cat. No.: B2815913
CAS No.: 1308650-60-3
M. Wt: 199.298
InChI Key: TYYJOJLGJFSJMB-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide is a chemical compound with the molecular formula C10H21N3O It is known for its unique structure, which includes a piperidine ring substituted with a propyl group and an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide typically involves the reaction of 1-propylpiperidine with appropriate reagents to introduce the acetimidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
  • N-Hydroxy-2-(1-ethylpiperidin-4-yl)acetimidamide
  • N-Hydroxy-2-(1-butylpiperidin-4-yl)acetimidamide

Uniqueness

N’-Hydroxy-2-(1-propylpiperidin-4-yl)acetimidamide is unique due to its specific propyl substitution on the piperidine ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYJOJLGJFSJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC(CC1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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